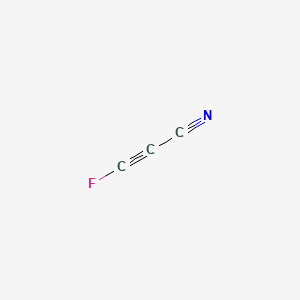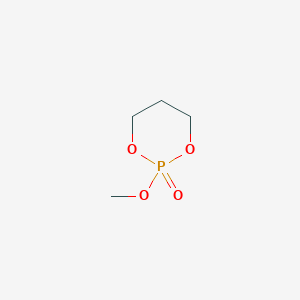
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Propylene Phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group attached to a methyl and propylene moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl Propylene Phosphate can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with phosphoric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, Methyl Propylene Phosphate is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process often involves continuous monitoring and optimization to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl Propylene Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Applications De Recherche Scientifique
Methyl Propylene Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It plays a role in biochemical studies involving phosphorylation processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl Propylene Phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphorylating agent, modifying proteins and enzymes through phosphorylation. This modification can alter the activity, function, and stability of the target molecules, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methyl Phosphate
- Propylene Phosphate
- Ethyl Propylene Phosphate
Comparison: Methyl Propylene Phosphate is unique due to its specific combination of methyl and propylene groups attached to the phosphate moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill. For instance, its reactivity and solubility profile can differ significantly from those of Methyl Phosphate or Propylene Phosphate, leading to varied uses in industrial and research settings.
Propriétés
Numéro CAS |
33554-05-1 |
|---|---|
Formule moléculaire |
C4H9O4P |
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
2-methoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O4P/c1-6-9(5)7-3-2-4-8-9/h2-4H2,1H3 |
Clé InChI |
VSLXSJMDVAHBEQ-UHFFFAOYSA-N |
SMILES canonique |
COP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


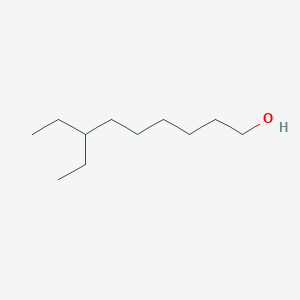


![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
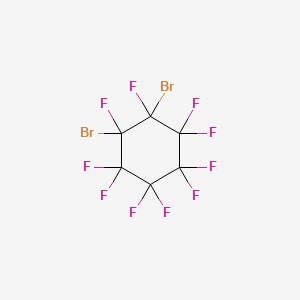
![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
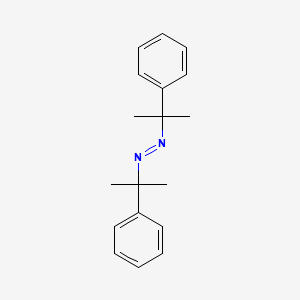

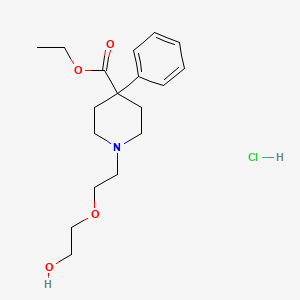
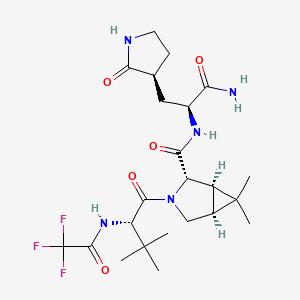
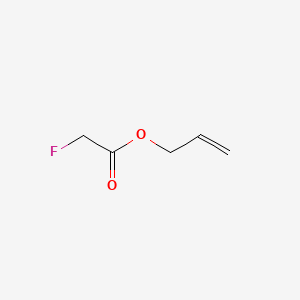
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)

